molecular formula C14H24ClNO2Si B13751848 DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride CAS No. 58568-03-9

DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride

Cat. No.: B13751848
CAS No.: 58568-03-9
M. Wt: 301.88 g/mol
InChI Key: FWXCASNQFZCVKE-UHFFFAOYSA-N
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Description

DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride is a chemical compound with the molecular formula C14H23NO2Si·HCl and a molecular weight of 301.93 g/mol . This compound is a derivative of phenylglycine, an amino acid, and is often used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride typically involves the esterification of phenylglycine with 3-trimethylsilylpropyl alcohol in the presence of hydrochloric acid . The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The final product is subjected to rigorous quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of phenylglycine ketone or carboxylic acid derivatives.

    Reduction: Formation of phenylglycine alcohol derivatives.

    Substitution: Formation of various substituted phenylglycine derivatives depending on the nucleophile used.

Scientific Research Applications

DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • DL-2-Phenylglycine methyl ester hydrochloride
  • DL-3-Phenyl-3-aminopropionic acid
  • DL-4-Phenyl-4-aminobutyric acid
  • DL-Phenylalanine
  • DL-4-Phenyl-2-aminobutyric acid

Uniqueness

DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of complex organic molecules and in pharmaceutical research.

Properties

CAS No.

58568-03-9

Molecular Formula

C14H24ClNO2Si

Molecular Weight

301.88 g/mol

IUPAC Name

[2-oxo-1-phenyl-2-(3-trimethylsilylpropoxy)ethyl]azanium;chloride

InChI

InChI=1S/C14H23NO2Si.ClH/c1-18(2,3)11-7-10-17-14(16)13(15)12-8-5-4-6-9-12;/h4-6,8-9,13H,7,10-11,15H2,1-3H3;1H

InChI Key

FWXCASNQFZCVKE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-]

Origin of Product

United States

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